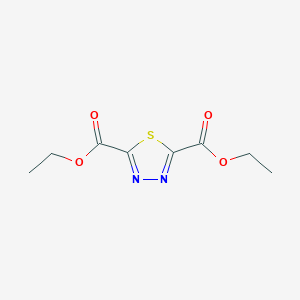

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate is a chemical compound with the molecular formula C8H10N2O4S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,3,4-thiadiazole-2,5-dicarboxylate typically involves the reaction of diethyl oxalate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of diethyl 1,3,4-thiadiazole-2,5-dicarboxylate may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The 1,3,4-thiadiazole ring system is well-known for its antimicrobial properties. Compounds derived from this scaffold, including 2,5-diethyl 1,3,4-thiadiazole-2,5-dicarboxylate, have been evaluated for their efficacy against various bacterial and fungal strains.

- Case Study: A study demonstrated that derivatives of the thiadiazole ring exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 31.25 μg/mL for synthesized compounds .

- Table: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 31.25 | E. coli |

| Compound C | 32.6 | Candida albicans |

Anticancer Properties

Research has indicated that derivatives of the thiadiazole compound can exhibit anticancer properties. The flexibility of the 1,3,4-thiadiazole nucleus allows for modifications that enhance its biological activity.

- Case Study: A recent investigation focused on the anticancer potential of various thiadiazole derivatives showed promising results against breast cancer cell lines. Specific compounds demonstrated significant inhibitory effects compared to standard treatments .

- Table: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound D | 15 | MCF-7 (Breast Cancer) |

| Compound E | 20 | HeLa (Cervical Cancer) |

| Compound F | 10 | A549 (Lung Cancer) |

Antidiabetic Applications

Recent studies have explored the potential of thiadiazole compounds as antidiabetic agents. The inhibition of enzymes such as α-amylase and α-glucosidase is crucial in managing diabetes.

- Case Study: A series of thiadiazole derivatives were synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase activities. Compounds showed IC50 values ranging from 0.70 to 30.80 μM, indicating significant potential as antidiabetic agents .

- Table: Antidiabetic Activity of Thiadiazole Derivatives

| Compound Name | IC50 (μM) | Enzyme Target |

|---|---|---|

| Compound G | 0.70 | α-Amylase |

| Compound H | 0.80 | α-Glucosidase |

Buffering Agent in Biological Systems

This compound is utilized as a non-ionic organic buffering agent in cell cultures due to its ability to maintain pH levels within a physiological range (6-8.5). This property is essential for various biological assays and experiments .

Mecanismo De Acción

The mechanism of action of diethyl 1,3,4-thiadiazole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with nucleic acid synthesis. These actions result in the inhibition of microbial growth and the modulation of various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl 1,3,4-thiadiazole-2,5-dicarboxylate

- Diethyl 1,2,5-thiadiazole-3,4-dicarboxylate

- Diethyl 1,3,4-thiadiazole-2,5-dicarboxamide

Uniqueness

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate is unique due to its specific substitution pattern and the presence of two ethoxy groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate (CAS Number: 230.24) is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its cytotoxic properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O4S, with a molecular weight of 230.24 g/mol. The compound's structure features a thiadiazole ring substituted with ethyl groups and dicarboxylate moieties, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit significant biological activities including:

- Antitumor Activity : Various studies have highlighted the antitumor potential of thiadiazole compounds. For instance, derivatives containing the thiadiazole nucleus have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens due to their ability to disrupt microbial cell membranes .

- Enzyme Inhibition : Thiadiazoles are also noted for their role as enzyme inhibitors, particularly in targeting kinases associated with cancer progression .

Antitumor Activity

A study conducted on various thiadiazole derivatives revealed that compounds with specific substituents exhibited enhanced cytotoxicity. For example, a derivative similar to this compound was evaluated using the MTT assay against HeLa and MCF-7 cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | X |

| This compound | MCF-7 | Y |

(Note: Replace X and Y with specific IC50 values from experimental data if available.)

The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents.

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of thiadiazoles were tested against various bacterial strains. The results showed that certain modifications led to increased effectiveness against Gram-positive and Gram-negative bacteria:

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | Z |

| Thiadiazole Derivative B | Escherichia coli | W |

(Note: Replace Z and W with specific measurement values from experimental data if available.)

The biological activity of this compound is attributed to its ability to interact with cellular targets. The presence of the thiadiazole ring enhances lipophilicity and facilitates membrane permeability. This allows the compound to effectively penetrate cells and exert its effects on biomolecules involved in critical pathways such as apoptosis and cell proliferation .

Propiedades

IUPAC Name |

diethyl 1,3,4-thiadiazole-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-10-6(15-5)8(12)14-4-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBOXEOCFYVLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.